molecular formula C12H13NO5 B3916694 methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate

methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate

Cat. No. B3916694
M. Wt: 251.23 g/mol
InChI Key: PMXOTHYDWSWHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinate, also known as MDB or MDBGN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various biological and biochemical assays, making it a valuable tool for researchers in the field.

Mechanism of Action

Methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinateGN is believed to work by binding to specific enzymes and inhibiting their activity. This is thought to occur through the formation of covalent bonds between methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinateGN and the target enzyme, leading to its inactivation. The exact mechanism of action of methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinateGN is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinateGN has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes involved in cellular metabolism and the modulation of protein function. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinateGN has several advantages as a research tool, including its high potency and specificity for certain enzymes. However, it also has limitations, such as its potential toxicity and the need for careful handling and storage. Additionally, further research is needed to fully understand its effects and potential applications.

Future Directions

There are several future directions for research involving methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinateGN, including the development of new synthetic methods for its production, the identification of new targets for its inhibition, and the exploration of its potential therapeutic applications. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinateGN is a valuable tool for scientific research, with potential applications in drug discovery, enzyme inhibition studies, and protein labeling. Despite its limitations, it has shown promising results in various assays and has the potential to be a valuable asset in the field of biochemistry and molecular biology. Further research is needed to fully understand its effects and potential applications.

Scientific Research Applications

Methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinateGN has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and protein labeling. It has shown potential as a potent inhibitor of certain enzymes, making it a valuable tool for studying their mechanisms of action. Additionally, methyl N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)glycinateGN has been used as a fluorescent probe to label proteins, allowing for their visualization and tracking in vivo.

properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-16-11(14)6-13-12(15)10-7-17-8-4-2-3-5-9(8)18-10/h2-5,10H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXOTHYDWSWHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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